molecular formula C8H8ClNO2 B2520880 5-Chloro-2-(oxetan-3-yloxy)pyridine CAS No. 1596971-20-8

5-Chloro-2-(oxetan-3-yloxy)pyridine

Cat. No.: B2520880
CAS No.: 1596971-20-8
M. Wt: 185.61
InChI Key: MVNXPGNLSKEGME-UHFFFAOYSA-N
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Description

5-Chloro-2-(oxetan-3-yloxy)pyridine is a chemical compound characterized by a pyridine ring substituted with a chlorine atom at the 5-position and an oxetane ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the oxetane ring can be formed through intramolecular cyclization reactions involving epoxides or halocyclization of alcohols .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while ring-opening reactions can produce a range of oxetane-derived compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-2-(oxetan-3-yloxy)pyridine include other pyridine derivatives with different substituents and oxetane-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorine atom and an oxetane ring. This combination of features imparts unique chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-2-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNXPGNLSKEGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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